REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH:7]([NH:8]C(OCC2C=CC=CC=2)=O)[CH2:6][O:5][CH2:4]1>[Pd].C(O)C>[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH:7]([NH2:8])[CH2:6][O:5][CH2:4]1
|
Name
|
3,3-Dimethoxy4-benzyloxycarbonylamino-tetrahydrofuran
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC1(COCC1NC(=O)OCC1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen (50 psi) for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |